molecular formula C6H12O3 B158757 1-Ethoxyethyl acetate CAS No. 1608-72-6

1-Ethoxyethyl acetate

Cat. No. B158757
CAS RN: 1608-72-6
M. Wt: 132.16 g/mol
InChI Key: FAIARWOGQAQTPS-UHFFFAOYSA-N
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Patent
US04421125

Procedure details

Into a 500 ml reaction flask, equipped with stirrer, cooling bath, thermometer, addition funnel and nitrogen blanket apparatus, is added 60 ml of acetic acid (1.1 moles) and 0.1 ml of acetyl chloride. Dropwise over a period of one hour, while maintaining the reaction mass at 30° C., is added 100 ml (1.0 moles) of ethyl vinyl ether. At the end of the addition of said ethyl vinyl ether, the reaction mass is stirred for a period of twelve hours, while maintaining the temperature thereof at 30° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].C(Cl)(=O)C.[CH:9]([O:11][CH2:12][CH3:13])=[CH2:10]>>[C:1]([O:4][CH:9]([O:11][CH2:12][CH3:13])[CH3:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mass is stirred for a period of twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.